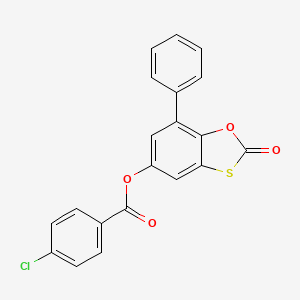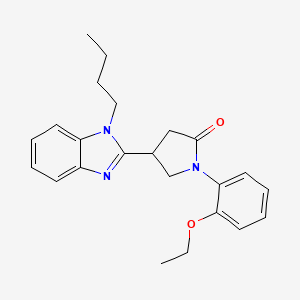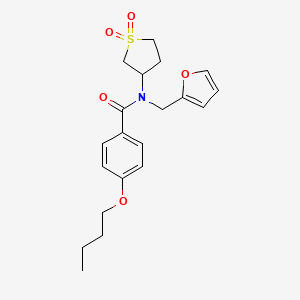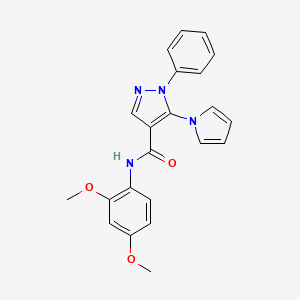
2-(Adamantan-1-YL)-4-chloro-5-(cyclopropylamino)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-YL)-4-chloro-5-(cyclopropylamino)-2,3-dihydropyridazin-3-one is a complex organic compound that features an adamantane moiety, a cyclopropylamino group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-(cyclopropylamino)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with suitable reagents to introduce the desired functional groups . The cyclopropylamino group can be introduced through nucleophilic substitution reactions, while the pyridazinone core is formed via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-4-chloro-5-(cyclopropylamino)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(Adamantan-1-YL)-4-chloro-5-(cyclopropylamino)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of viral infections and neurological disorders.
Materials Science: Its rigid adamantane core and functional groups make it suitable for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-(cyclopropylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The cyclopropylamino group may enhance binding affinity to certain receptors or enzymes, modulating their activity. The pyridazinone core can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles: These compounds share the adamantane moiety and have shown anti-influenza activity.
2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles: Similar in structure, these compounds also exhibit biological activity against influenza viruses.
Uniqueness
2-(Adamantan-1-YL)-4-chloro-5-(cyclopropylamino)-2,3-dihydropyridazin-3-one is unique due to the combination of its adamantane, cyclopropylamino, and pyridazinone groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22ClN3O |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-(cyclopropylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H22ClN3O/c18-15-14(20-13-1-2-13)9-19-21(16(15)22)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-13,20H,1-8H2 |
InChI Key |
BAOUCRCYFKVVER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11413999.png)
![7-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11414000.png)
![6-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414004.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11414008.png)
![ethyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11414011.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414014.png)

![2-({[4-(4-chlorophenoxy)butyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B11414021.png)



![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11414076.png)
![7-(4-ethoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11414086.png)

